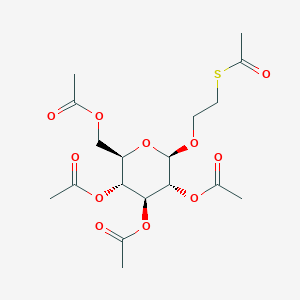

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

Description

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside (CAS 34044-34-3) is a thioglycoside derivative featuring a glucose backbone with four acetyl groups protecting hydroxyl positions (2, 3, 4, and 6) and a 2-(acetylthio)ethyl group at the anomeric carbon. Its molecular formula is C₁₈H₂₆O₁₁S, with a molecular weight of 450.46 g/mol . This compound is primarily utilized as an intermediate in drug synthesis, particularly for therapies targeting cardiac diseases and diabetes. Its structure enables selective reactivity in glycosylation reactions and serves as a substrate for studying carbohydrate-active enzymes .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-acetylsulfanylethoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11S/c1-9(19)25-8-14-15(26-10(2)20)16(27-11(3)21)17(28-12(4)22)18(29-14)24-6-7-30-13(5)23/h14-18H,6-8H2,1-5H3/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQXAUNYBLARZ-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCSC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455623 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34044-34-3 | |

| Record name | S-{2-[(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)oxy]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is produced on a scale suitable for research and development purposes. Companies like BOC Sciences and Santa Cruz Biotechnology offer this compound for research use, indicating that it is synthesized under controlled conditions to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl groups, yielding the corresponding thiol and glucopyranoside derivatives.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted glucopyranoside derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Proteomics Research

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is utilized in proteomics for studying glycoprotein interactions and modifications. Its acetylated form aids in the stabilization of glycan structures during analysis. This compound is often used as a substrate in enzymatic assays to investigate glycosylation processes.

Drug Development

The compound's ability to modify biological molecules makes it a candidate for drug development. Its acetylthio group can interact with various biomolecules, potentially leading to the development of new therapeutic agents targeting specific pathways or diseases.

Antioxidant Activity

Research has indicated that compounds similar to 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside exhibit antioxidant properties. These properties can be harnessed in formulations aimed at reducing oxidative stress in biological systems.

Case Study 1: Glycoprotein Interaction Studies

In a study published in the Journal of Biological Chemistry, researchers utilized this compound to explore its role in glycoprotein interactions. The findings demonstrated that the compound could effectively stabilize certain glycan structures during mass spectrometry analysis, leading to improved identification of glycoproteins .

Case Study 2: Antioxidant Properties

A research article in Food Chemistry highlighted the antioxidant potential of similar acetylated glucopyranosides. The study found that these compounds could scavenge free radicals effectively, suggesting potential applications in food preservation and health supplements .

Summary of Applications

| Application Area | Description |

|---|---|

| Proteomics Research | Used as a substrate for studying glycoprotein interactions |

| Drug Development | Potential for creating new therapeutic agents |

| Antioxidant Activity | Exhibits properties that can reduce oxidative stress |

Mechanism of Action

The mechanism of action of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The acetylthio group can undergo enzymatic cleavage, releasing active thiol groups that can interact with various molecular targets. These interactions can modulate biochemical pathways involved in carbohydrate metabolism and other physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table compares key structural features, physicochemical properties, and applications of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside with analogous compounds:

Key Observations :

- Substituent Effects : The 2-(acetylthio)ethyl group enhances stability in aqueous environments compared to simple alkyl thiols (e.g., ethyl or octyl), making it suitable for drug synthesis . Conversely, the octyl group improves lipid solubility, facilitating membrane protein studies .

- Protecting Groups : All compounds use acetyl groups for hydroxyl protection, which are easier to remove under mild basic conditions than benzoyl groups (e.g., in and ), enabling downstream deprotection without side reactions .

- Applications : Ethyl and octyl derivatives are preferred for enzyme studies due to their thiol reactivity, while aryl derivatives (e.g., 4-methylumbelliferyl) are used in fluorescence-based assays .

Reactivity and Stability

- Enzymatic Hydrolysis: Ethyl and octyl thioglucopyranosides are hydrolyzed 2–3 times faster by β-glucosidases than the 2-(acetylthio)ethyl derivative, likely due to steric hindrance from the acetylated thioethyl group .

- Thermal Stability : Acetyl-protected compounds decompose above 150°C, whereas benzoyl-protected analogs (e.g., in ) remain stable up to 200°C .

Biological Activity

2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is a glycoside derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its acetylthio group and multiple acetyl functionalities on the glucopyranoside moiety, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be represented as follows:

This structure features a glucopyranoside backbone with four acetyl groups and an acetylthioethyl substituent. The presence of these functional groups is critical for its biological activity.

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a pivotal role in the inflammatory response by converting arachidonic acid to prostaglandins. Compounds that interact with COX enzymes can modulate inflammatory pathways . Although direct studies on this compound's interaction with COX enzymes are not available, the presence of an acetyl group suggests potential for such activity.

The biological activity of 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside can be attributed to several mechanisms:

- Enzyme Inhibition : The acetylthio group may facilitate interactions with enzyme active sites.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Glycosides often modulate cellular signaling pathways by acting as ligands for receptors involved in inflammation and immune responses.

Case Studies

- Antifungal Efficacy : A study investigating the antifungal properties of various glycosides found that those with acetyl groups exhibited enhanced activity against pathogenic fungi. The results suggested that structural modifications could optimize bioactivity .

- Cytotoxicity : In vitro studies on related glycosides have shown cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways . While specific data for 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is lacking, it is reasonable to hypothesize similar effects based on structural analogs.

Data Summary Table

Q & A

What are the key considerations in designing a synthesis protocol for 2-(Acetylthio)ethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside?

Level: Basic

Answer:

The synthesis typically involves glycosylation between a protected glucose donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) and a thiol-containing acceptor (e.g., 2-(acetylthio)ethanol). Critical factors include:

- Catalyst selection : Boron trifluoride etherate (BF₃·Et₂O) or NaOH may be used to activate the glycosyl donor .

- Protection strategy : Acetyl groups prevent undesired side reactions by blocking hydroxyl groups during coupling .

- Purification : Column chromatography (e.g., silica gel) and recrystallization (e.g., acidified methanol) are essential for isolating the product .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction progress and purity assessment .

How can conflicting NMR data for glycosylation products be resolved during structural characterization?

Level: Advanced

Answer:

Discrepancies in NMR data (e.g., anomeric proton signals) often arise from stereochemical or regiochemical variations. To address this:

- Comparative analysis : Cross-reference with literature data for similar glycosides (e.g., phenyl or benzyl derivatives) to identify characteristic shifts .

- Decoupling experiments : Use 2D NMR (COSY, HSQC) to confirm connectivity and assign signals unambiguously .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation, as demonstrated for related tetra-O-acetyl glucopyranosides .

What role do acetyl protecting groups play in stabilizing intermediates during oligosaccharide synthesis?

Level: Basic

Answer:

Acetyl groups:

- Prevent premature reactivity : By masking hydroxyl groups, they block undesired nucleophilic attacks or oxidation during glycosylation .

- Enable selective deprotection : Acetates can be removed under mild basic conditions (e.g., NaOMe/MeOH) without disrupting other functional groups .

- Enhance solubility : Improve solubility in organic solvents (e.g., DCM, chloroform), facilitating reaction homogeneity .

How can reaction conditions be optimized to favor β-anomer formation in glycosylation reactions?

Level: Advanced

Answer:

β-Selectivity is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize the oxocarbenium ion intermediate, promoting β-configuration via inverse electronic effects .

- Catalyst choice : Lewis acids like BF₃·Et₂O favor β-anomers by stabilizing the transition state .

- Temperature control : Lower temperatures (<0°C) reduce kinetic competition, enhancing stereochemical control .

- Donor leaving groups : Trichloroacetimidate donors often yield higher β-selectivity compared to bromides .

What methodological challenges arise when analyzing anomeric mixtures via chromatography?

Level: Advanced

Answer:

Anomeric separation requires:

- Column selection : Use reverse-phase HPLC or GC with chiral stationary phases to resolve α/β isomers .

- Retention time calibration : Compare with authentic standards (e.g., methyl or benzyl glycosides) for peak assignment .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weights, distinguishing between isomers with identical retention times .

How can researchers address low yields in glycosylation reactions involving thiol acceptors?

Level: Advanced

Answer:

Low yields may stem from:

- Thiol oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent disulfide formation .

- Competing side reactions : Pre-activate the glycosyl donor (e.g., as a trichloroacetimidate) to enhance coupling efficiency .

- Steric hindrance : Optimize acceptor/donor stoichiometry (e.g., 1.2:1 molar ratio) and reaction time (monitored by TLC) .

What applications does this compound have in studying enzyme-catalyzed glycosyl transfer?

Level: Basic

Answer:

The compound serves as:

- Mechanistic probe : Acetylated thioethyl groups mimic natural substrates, enabling studies on glycosidase or glycosyltransferase specificity .

- Inhibitor scaffold : Modifications (e.g., fluorination at C2) can disrupt enzyme active sites, revealing catalytic residues .

- Biosynthetic intermediate : Used to synthesize glycoconjugates for investigating carbohydrate-protein interactions .

How do steric and electronic effects influence the reactivity of the thioethyl group?

Level: Advanced

Answer:

The thioethyl group:

- Electronic effects : The sulfur atom’s nucleophilicity facilitates glycosidic bond formation under milder conditions compared to oxygen .

- Steric bulk : The acetylthioethyl moiety may hinder access to bulky catalytic pockets in enzymes, requiring tailored protecting group strategies .

- Post-synthetic modification : Thioethers can be oxidized to sulfones or desulfurized for further functionalization .

What strategies ensure reproducibility in multi-step syntheses of this compound?

Level: Basic

Answer:

- Standardized protocols : Follow literature procedures for key steps (e.g., glycosylation , deprotection ).

- Batch consistency : Use freshly distilled solvents (e.g., DCM, THF) to avoid moisture-induced side reactions .

- Detailed documentation : Report yields, Rf values, and spectral data (e.g., [α]D, NMR) for cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.